molecular formula C25H27FN2O2S B299913 N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide

Cat. No. B299913
M. Wt: 438.6 g/mol
InChI Key: HTYCPELUGNOWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as LY2940094 and has been developed by Eli Lilly and Company.

Mechanism of Action

LY2940094 binds to the active site of PI3K delta and inhibits its activity, which leads to a reduction in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a signaling molecule that activates various downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival. Inhibition of PI3K delta activity by LY2940094 leads to a decrease in the activation of the Akt/mTOR pathway, which results in the inhibition of cell growth and survival.
Biochemical and Physiological Effects
LY2940094 has been found to have several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth and survival of cancer cells, reduce the production of inflammatory cytokines, and improve insulin sensitivity in animal models of diabetes. In addition, LY2940094 has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of LY2940094 in lab experiments is its specificity towards PI3K delta. The compound has been found to have minimal off-target effects, which makes it a useful tool for studying the role of PI3K delta in various cellular processes. However, one of the limitations of LY2940094 is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics in vivo.

Future Directions

There are several potential future directions for the development of LY2940094 as a therapeutic agent. One of the areas of interest is the use of LY2940094 in combination with other drugs for the treatment of cancer. Preclinical studies have shown that LY2940094 can enhance the efficacy of chemotherapy drugs such as doxorubicin and paclitaxel. Another area of interest is the development of LY2940094 analogs with improved pharmacokinetic properties and efficacy. Finally, the use of LY2940094 in clinical trials for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes is an area of active research.
Conclusion
In conclusion, N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide is a promising compound with potential therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of LY2940094 as a therapeutic agent.

Synthesis Methods

The synthesis method of LY2940094 involves the reaction of 5-ethyl-4-(4-methoxyphenyl)-2-thiocyanatobenzene with 3-fluorophenylcyclohexanecarboxylic acid in the presence of a base. The reaction results in the formation of LY2940094 as a white solid with a purity of over 99%.

Scientific Research Applications

LY2940094 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has been found to inhibit the activity of a protein called phosphoinositide 3-kinase (PI3K) delta, which is involved in the regulation of various cellular processes such as cell growth, survival, and metabolism.

properties

Product Name

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide

Molecular Formula

C25H27FN2O2S

Molecular Weight

438.6 g/mol

IUPAC Name

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide

InChI

InChI=1S/C25H27FN2O2S/c1-3-22-23(17-12-14-21(30-2)15-13-17)27-25(31-22)28(20-11-7-10-19(26)16-20)24(29)18-8-5-4-6-9-18/h7,10-16,18H,3-6,8-9H2,1-2H3

InChI Key

HTYCPELUGNOWOB-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)F)C(=O)C3CCCCC3)C4=CC=C(C=C4)OC

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)F)C(=O)C3CCCCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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